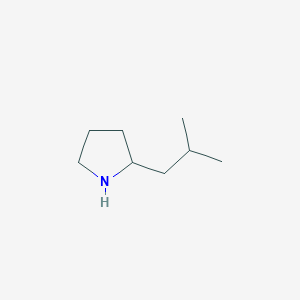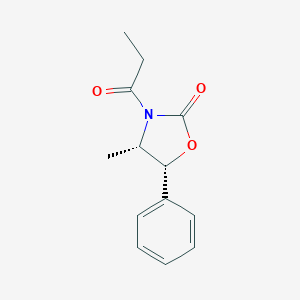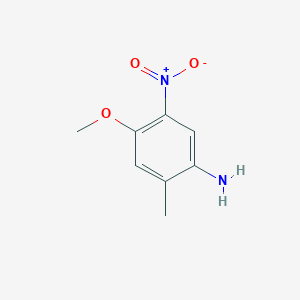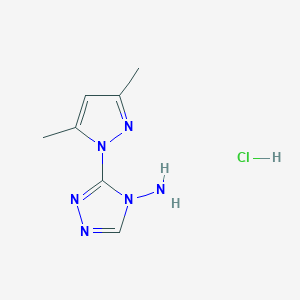
2-Isobutylpyrrolidine
Overview
Description
2-Isobutylpyrrolidine (2-IBP) is a chemical compound belonging to the pyrrolidine family. It has a CAS Number of 124602-03-5 and a molecular weight of 127.23 .
Molecular Structure Analysis
The molecular formula of 2-Isobutylpyrrolidine is C8H17N . Its InChI Code is 1S/C8H17N/c1-7(2)6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3 and the InChI key is GNUABXXBKUNKNU-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Scientific Research Applications
2-Isobutylpyrrolidine: A Comprehensive Analysis of Scientific Research Applications
Drug Discovery and Development: 2-Isobutylpyrrolidine serves as a versatile scaffold in drug discovery due to its pyrrolidine ring structure, which is often associated with bioactive molecules that exhibit target selectivity. The compound’s derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported in literature for their potential in developing novel therapeutic agents .
Synthesis Methods: The synthesis of 2-Isobutylpyrrolidine and its hydrochloride variant involves various chemical methods that enable the production of this compound for further biological activity studies. Understanding these methods is crucial for researchers aiming to utilize this compound in their work.
Biological Activity: Research into the biological activity of 2-Isobutylpyrrolidine has shown promise in several areas. Studies are ongoing to determine the full extent of its biological actions and potential therapeutic applications.
Chemical Structure Analysis: The chemical structure of 2-Isobutylpyrrolidine is fundamental to its function and applications in research. Detailed analysis of its molecular configuration can provide insights into its reactivity and interactions with other biological molecules .
Potential Applications: While current applications are being explored, there is potential for 2-Isobutylpyrrolidine to be used in various fields such as medicinal chemistry, pharmacology, and biochemistry. Researchers are investigating new ways to leverage this compound’s properties.
Future Perspectives: The future of 2-Isobutylpyrrolidine in scientific research looks promising, with ongoing studies aiming to overcome current challenges and expand its applications across different fields of study.
Safety and Regulatory Considerations: As with any chemical compound used in research, safety and regulatory considerations are paramount. Researchers must adhere to guidelines for handling, storage, and disposal of 2-Isobutylpyrrolidine to ensure safe and ethical practices .
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … Buy 2-Isobutylpyrrolidine hydrochloride (EVT-3225002) | 1184994-37-3 2-Isobutylpyrrolidine | 124602-03-5 - MilliporeSigma
Safety and Hazards
The safety information for 2-Isobutylpyrrolidine suggests that it should be handled with care. In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Relevant Papers
There are several peer-reviewed papers and technical documents related to 2-Isobutylpyrrolidine available at Sigma-Aldrich . These can provide more detailed information about this compound.
properties
IUPAC Name |
2-(2-methylpropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUABXXBKUNKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)




